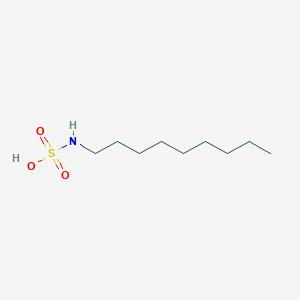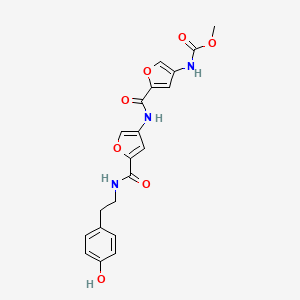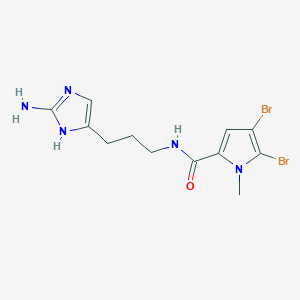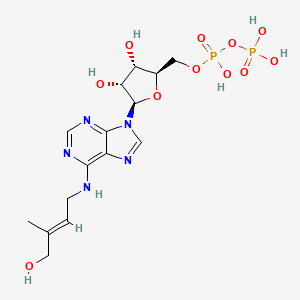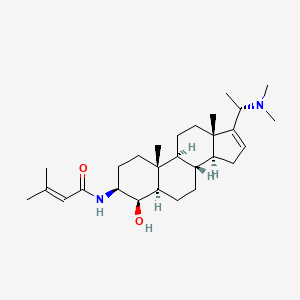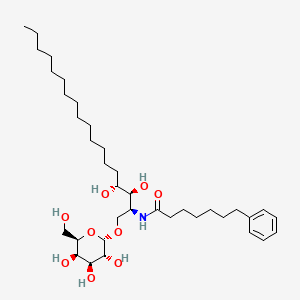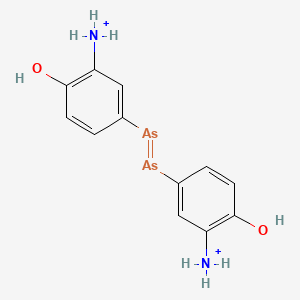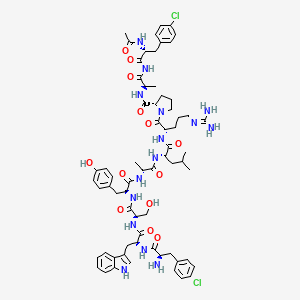
Xylazine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylazine(1+) is an organic cation that is the conjugate acid of xylazine, obtained by the protonation of the thiazine nitrogen. It is a conjugate acid of a xylazine.
Applications De Recherche Scientifique
Alpha(2)-Adrenoceptor Agonist and Endogenous Opioid Release
Xylazine, primarily known as an alpha(2)-adrenoceptor agonist, is extensively used in veterinary medicine and animal experimentation. A study by Romero et al. (2009) suggests that xylazine induces peripheral antinociception, likely by activating alpha(2C)-adrenoceptors and triggering the release of endogenous opioids that act on their receptors (Romero et al., 2009).
Activation of Adenosine Monophosphate-Activated Protein Kinase Pathway
Shi et al. (2016) explored the role of the AMPK signaling pathway in xylazine's analgesic mechanism within the central nervous system of rats. Their findings suggest that xylazine alters the activities of LKB1 and AMPK in the central nervous system, indicating an influence on the regulatory signaling pathway of analgesia in the rat brain (Shi et al., 2016).
ATP-Sensitive K(+) Channels Involvement
Another study by Romero and Duarte (2009) indicates that xylazine's peripheral antinociceptive effect might result from K(ATP)-channel activation. This effect was specifically observed in the presence of glibenclamide, a blocker of K(ATP) channels, underscoring the involvement of these channels in xylazine's mechanism of action (Romero & Duarte, 2009).
Interaction with the Endocannabinoid System
Romero et al. (2020) highlighted xylazine's interaction with the endocannabinoid system. They found that its peripheral antinociceptive effect was mediated via anandamide release and subsequent CB1 cannabinoid receptor activation (Romero et al., 2020).
Effect on Hormonal, Metabolic, and Cardiorespiratory Responses
Rizk et al. (2012) investigated xylazine's effects on hormonal, metabolic, and cardiorespiratory responses in dairy cows during claw trimming. Their study suggests that xylazine decreases hormonal and metabolic stress responses, although it augments the respiratory depressive effect of lateral recumbency (Rizk et al., 2012).
Propriétés
Nom du produit |
Xylazine(1+) |
|---|---|
Formule moléculaire |
C12H17N2S+ |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1 |
Clé InChI |
BPICBUSOMSTKRF-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



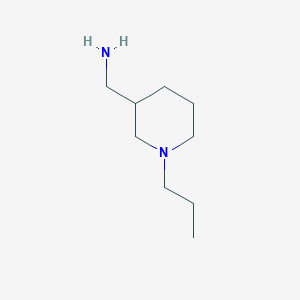
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)

![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)

